AM Toxin II
Description
AM Toxin II is a cyclic peptide toxin primarily produced by the fungal pathogen Alternaria alternata, which infects plants such as apple and pear trees. It is part of the AM-toxin family (Alternaria Mali toxins), known for their host-selective phytotoxicity. The toxin disrupts cellular membranes by forming ion channels, leading to electrolyte leakage and cell death in susceptible plants . Its structure comprises a 19-membered macrocyclic ring with alternating D- and L-amino acids, including unique residues like β-hydroxyvaline and α,β-dehydroamino acids, which confer conformational rigidity and bioactivity .
Properties
CAS No. |
56072-96-9 |
|---|---|
Molecular Formula |
C22H29N3O5 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(3S,9S,12S)-3-methyl-6-methylidene-9-(3-phenylpropyl)-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C22H29N3O5/c1-13(2)18-21(28)25-17(12-8-11-16-9-6-5-7-10-16)20(27)23-14(3)19(26)24-15(4)22(29)30-18/h5-7,9-10,13,15,17-18H,3,8,11-12H2,1-2,4H3,(H,23,27)(H,24,26)(H,25,28)/t15-,17-,18-/m0/s1 |
InChI Key |
STNGYOBVEDNUSB-SZMVWBNQSA-N |
SMILES |
CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=CC=C2)C(C)C |
Isomeric SMILES |
C[C@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)NC(=C)C(=O)N1)CCCC2=CC=CC=C2)C(C)C |
Canonical SMILES |
CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=CC=C2)C(C)C |
Appearance |
Solid powder |
Other CAS No. |
56072-96-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AM Toxin II; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: AM Toxin I and III
AM Toxin II shares a core cyclic structure with AM Toxin I and III but differs in side-chain modifications (Table 1).
Table 1: Structural Comparison of AM Toxins
| Property | AM Toxin I | AM Toxin II | AM Toxin III |
|---|---|---|---|
| Molecular Formula | C₂₄H₃₅N₅O₇ | C₂₅H₃₇N₅O₇ | C₂₆H₃₉N₅O₇ |
| Key Residues | β-hydroxyisoleucine | β-hydroxyvaline | β-hydroxyleucine |
| Macrocyclic Ring Size | 19-membered | 19-membered | 19-membered |
| Bioactivity (EC₅₀) | 10 nM | 5 nM | 20 nM |
- AM Toxin I : Contains β-hydroxyisoleucine, which reduces membrane permeability compared to AM Toxin II. Its lower bioactivity (EC₅₀ = 10 nM) correlates with reduced hydrophobic interactions .
- AM Toxin III : Features β-hydroxyleucine, enhancing lipophilicity but destabilizing the macrocyclic conformation, leading to a higher EC₅₀ (20 nM) .
Non-AM Toxin Analogs: HC-Toxin and Syringomycin E
HC-Toxin (from Cochliobolus carbonum): A cyclic tetrapeptide inhibiting histone deacetylases in maize. Unlike AM Toxin II, HC-Toxin lacks β-hydroxy residues but contains a reactive epoxide group, enabling covalent binding to target proteins .
Syringomycin E (from Pseudomonas syringae): A lipodepsipeptide with a linear structure and a fatty acid tail, enabling deeper membrane penetration. Its mechanism involves pore formation but requires higher concentrations (EC₅₀ = 50 nM) than AM Toxin II .
Functional Comparison
Mechanism of Action
- AM Toxin II : Targets plant plasma membranes, forming voltage-gated ion channels that disrupt osmotic balance. Its specificity for Rosaceae plants is linked to receptor-mediated recognition .
- HC-Toxin : Epigenetically modifies host chromatin, suppressing defense genes. This intracellular action contrasts with AM Toxin II’s extracellular membrane targeting .
- Syringomycin E: Non-selectively disrupts membranes via detergent-like interactions, affecting both plants and bacteria .
Table 2: Functional Comparison of Toxins
| Toxin | Target Organism | Primary Mechanism | Selectivity | EC₅₀ (nM) |
|---|---|---|---|---|
| AM Toxin II | Rosaceae plants | Ion channel formation | High | 5 |
| HC-Toxin | Maize | Histone deacetylase inhibition | Moderate | 10 |
| Syringomycin E | Broad range | Membrane pore formation | Low | 50 |
Toxicity and Environmental Impact
- AM Toxin II : Highly host-specific, minimizing ecological collateral damage. However, its persistence in soil (half-life = 7 days) raises concerns about agricultural residue .
- Syringomycin E: Broad-spectrum toxicity risks non-target organism damage but degrades faster (half-life = 2 days) .
Analytical Methods for Comparative Studies
Modern toxicological analyses, such as LC-MS/MS and ion mobility spectrometry, are critical for differentiating AM Toxin II from analogs. For example:
- LC-MS/MS : Distinguishes AM Toxin II from HC-Toxin via unique fragmentation patterns (e.g., m/z 458.2 for AM Toxin II vs. m/z 442.1 for HC-Toxin) .
- Circular Dichroism (CD) : Confirms structural integrity by detecting conformational changes in AM Toxin II under varying pH conditions .
Research Findings and Gaps
- Key Finding : AM Toxin II’s β-hydroxyvaline residue is essential for receptor binding, as shown by mutagenesis studies (activity drops 90% when replaced with isoleucine) .
- Knowledge Gap: The exact plant receptor for AM Toxin II remains unidentified, unlike HC-Toxin’s well-characterized histone targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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